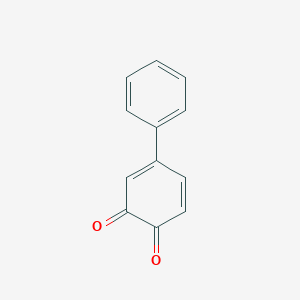
4-Phenyl-1,2-benzoquinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Phenyl-1,2-benzoquinone is a useful research compound. Its molecular formula is C12H8O2 and its molecular weight is 184.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
Medicinal Applications
Antimicrobial Properties
PBQ has demonstrated notable antimicrobial activity against various pathogens. A study indicated that quinones, including PBQ, possess significant antibacterial properties. Their mechanism involves the generation of reactive oxygen species (ROS), which disrupt cellular functions in bacteria .
Antitumor Activity
Research highlights the cytotoxic effects of PBQ on cancer cells. In vitro studies have shown that PBQ induces apoptosis in tumor cells by activating apoptotic pathways and inhibiting cell proliferation. For instance, PBQ was found to inhibit the growth of human leukemia cells, showcasing its potential as an antitumor agent .
Antioxidant Activity
PBQ exhibits antioxidant properties that can mitigate oxidative stress in biological systems. This activity is crucial for protecting cells from damage caused by free radicals, thus contributing to its therapeutic potential in treating diseases related to oxidative stress .
Industrial Applications
Polymer Chemistry
In polymer science, PBQ is utilized as a polymerization inhibitor and stabilizer. It helps prevent unwanted polymerization reactions during the production of plastics and resins. Its ability to quench free radicals makes it an effective additive in the manufacturing processes of various polymers .
Dyes and Pigments
PBQ's unique chemical structure allows it to be used in dyeing processes due to its excellent color stability and fastness properties. It is employed in the formulation of dyes for textiles and other materials, providing vibrant colors with lasting durability .
Environmental Applications
Environmental Remediation
PBQ has potential applications in environmental remediation due to its reactivity with pollutants. Studies have indicated that it can participate in redox reactions that help break down hazardous compounds in contaminated environments, highlighting its role in environmental cleanup efforts .
Photochemical Reactions
The photochemical properties of PBQ make it suitable for use in photodynamic therapy (PDT) and other light-activated processes. Its ability to generate singlet oxygen upon light activation can be harnessed for therapeutic applications and environmental remediation strategies .
Data Tables
| Application Area | Specific Use | Mechanism/Effect |
|---|---|---|
| Medicinal | Antimicrobial | ROS generation leading to cell disruption |
| Antitumor | Induction of apoptosis | |
| Antioxidant | Free radical scavenging | |
| Industrial | Polymerization inhibitor | Quenching free radicals |
| Dyes and pigments | Color stability and fastness | |
| Environmental | Environmental remediation | Redox reactions with pollutants |
| Photochemical reactions | Singlet oxygen generation |
Case Studies
-
Antimicrobial Activity Study
A recent study evaluated the effectiveness of PBQ against Gram-positive and Gram-negative bacteria. The results indicated a significant reduction in bacterial viability at low concentrations of PBQ, suggesting its potential as a natural preservative in food products . -
Antitumor Mechanism Investigation
In vitro experiments on leukemia cell lines demonstrated that PBQ induces apoptosis through the activation of caspase pathways. This finding supports the development of PBQ as a candidate for cancer therapy . -
Environmental Impact Assessment
Research conducted on the degradation of organic pollutants using PBQ revealed its effectiveness in breaking down complex hydrocarbons in soil samples. This study underscores the compound's utility in bioremediation efforts .
属性
CAS 编号 |
17189-95-6 |
|---|---|
分子式 |
C12H8O2 |
分子量 |
184.19 g/mol |
IUPAC 名称 |
4-phenylcyclohexa-3,5-diene-1,2-dione |
InChI |
InChI=1S/C12H8O2/c13-11-7-6-10(8-12(11)14)9-4-2-1-3-5-9/h1-8H |
InChI 键 |
GYUPJJYSAFYKOG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=O)C=C2 |
规范 SMILES |
C1=CC=C(C=C1)C2=CC(=O)C(=O)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















